4-Bromoquinoline-6-carboxylic acid
Overview
Description
4-Bromoquinoline-6-carboxylic acid is a useful research compound. Its molecular formula is C10H6BrNO2 and its molecular weight is 252.06 g/mol. The purity is usually 95%.
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Scientific Research Applications
Fluorescent Brightening Agents
4-Bromoquinoline-6-carboxylic acid derivatives have been investigated for their potential use as fluorescent brightening agents. In a study, the synthesis of various derivatives of bromoquinoline was explored, and their applications as brightening agents were assessed. This includes the exploration of 2-aryl-6-substituted quinolines and their conversion into fluorescent compounds (Rangnekar & Shenoy, 1987).
Photolabile Protecting Groups
Bromoquinolines, including derivatives of this compound, have been used as photolabile protecting groups in biochemistry. They offer greater efficiency and sensitivity for multiphoton-induced photolysis compared to other compounds, making them suitable for in vivo use. This application is particularly relevant in the controlled release of biological messengers (Fedoryak & Dore, 2002).
Antibacterial Applications
Compounds synthesized from bromoquinolines, including this compound derivatives, have shown promising antibacterial activities. For instance, certain derivatives have been found effective against ESBL-producing Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA). These findings highlight the potential of these compounds in developing new antibacterial drugs (Arshad et al., 2022).
Synthesis of Biologically Active Compounds
Bromoquinoline derivatives, including those of this compound, serve as intermediates in the synthesis of various biologically active compounds. Their use in the formation of complex molecular structures that are relevant in medicinal chemistry is notable. This includes the synthesis of compounds with potential antitumor activities (Wang et al., 2015).
Chelating Ligands in Coordination Chemistry
The synthesis of 6-bromoquinoline derivatives, potentially including this compound, has been explored for creating novel chelating ligands. These ligands are useful in coordination chemistry, particularly in forming complexes with metals which can have unique optical properties (Hu, Zhang & Thummel, 2003).
Derivatization Reagents in Analytical Chemistry
Bromoquinolinium compounds derived from this compound have been used as derivatization reagents in high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for the analysis ofcarboxylic acids in biological samples. This application is crucial for qualitative and quantitative analyses in biochemical and clinical research (Mochizuki et al., 2013).
Synthesis of Quinoline-Based Drugs
This compound derivatives have been used in the synthesis of quinoline-based drugs. These compounds have shown significant activity against various targets, including angiotensin II receptors. The structural modifications of the quinoline backbone into different scaffolds have been studied to enhance drug efficacy and selectivity (Cappelli et al., 2006).
Safety and Hazards
Future Directions
Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Therefore, the future directions of 4-Bromoquinoline-6-carboxylic acid could be in the exploration of its potential applications in these fields.
Properties
IUPAC Name |
4-bromoquinoline-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2/c11-8-3-4-12-9-2-1-6(10(13)14)5-7(8)9/h1-5H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXDXJSHQARTINV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80625351 | |
Record name | 4-Bromoquinoline-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80625351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
219763-87-8 | |
Record name | 4-Bromoquinoline-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80625351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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